molecular formula C6H10O2S B1314191 2,2,4-Trimethyl-1,3-oxathiolan-5-one CAS No. 60822-65-3

2,2,4-Trimethyl-1,3-oxathiolan-5-one

Cat. No. B1314191
CAS RN: 60822-65-3
M. Wt: 146.21 g/mol
InChI Key: NVOVXXLMWUHZQY-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-oxathiolan-5-one is a chemical compound with the molecular formula C6H10O2S . It has a molecular weight of 146.21 .


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1,3-oxathiolan-5-one contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 aliphatic ester, and 1 sulfide .


Physical And Chemical Properties Analysis

The boiling point of 2,2,4-Trimethyl-1,3-oxathiolan-5-one is 259.134ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Evaluation as Antiviral Agents

Research has explored the synthesis of various 1,3-oxathiolane nucleoside analogues, including compounds like 2-hydroxymethyl-5-[N2-(5′-carboxamido tetrazolyl)]-1,3-oxathiolane, for their potential as HIV-1 antiviral agents. These compounds were synthesized via cyclocondensation and subsequently tested for their efficacy against the HIV-1 retrovirus (Faury et al., 1992).

Electrosynthesis in Organic Chemistry

1,3-oxathiolan-5-ones have been used in electrosynthetic processes. For instance, the anodic monofluorination of 2-substituted 1,3-oxathiolan-5-ones has been successfully achieved using novel supporting electrolytes, showcasing the potential of these compounds in organic synthesis (Higashiya et al., 1999).

Enzymatic Kinetic Resolution in Pharmaceutical Synthesis

The enzymatic resolution of racemic 1,3-oxathiolan-5-one derivatives has been investigated, particularly for the synthesis of the nucleoside reverse transcriptase inhibitor Amdoxovir. This process demonstrates the application of 1,3-oxathiolan-5-ones in the industrial synthesis of antiviral drugs (Popp et al., 2004).

Chemical Reactivity and Antioxidant Evaluation

Studies have focused on the chemical reactivity of specific 1,3-oxathiolan-5-one derivatives with various reagents, leading to the formation of heterocyclic systems. These compounds were also evaluated for their antioxidant properties and cytotoxicity against certain cancer cell lines (Hamama et al., 2017).

Multienzymatic Cascade Synthesis for Anti-HIV Agents

The multienzymatic cascade synthesis of enantiopure 1,3-oxathiolanes, key precursors to anti-HIV agents like lamivudine, highlights the role of these compounds in the development of HIV treatments (Ren et al., 2019).

Synthesis of Heterocyclic Systems and Antitumor Activity

1,3-oxathiolan-5-one has been utilized in the synthesis of diverse bioactive heterocyclic systems, with some derivatives showing significant antitumor activities. These findings indicate the importance of 1,3-oxathiolan-5-one in drug design and the pharmaceutical industry (Ghaith et al., 2021).

Photoredox Catalysis in Organic Synthesis

Visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes and ammonium thiocyanate has been reported, highlighting the useof 1,3-oxathiolanes in innovative photoredox catalysis methods. This approach involves green reagents like air and visible light, demonstrating the compound's role in environmentally friendly chemical synthesis (Yadav & Yadav, 2015).

High-Pressure Organic Reactions

The reaction of 2,2-dimethyl-1,3-oxathiolan-5-one with carbon disulfide under high pressure has been explored, leading to the production of various derivatives. This study shows the compound's utility in high-pressure organic reactions, contributing to the development of novel synthetic methodologies (Taguchi et al., 1988).

Molecular Structure and NMR Studies

Investigations into the molecular structure and NMR spectroscopy of 1,3-oxathiolan-5-one derivatives have provided insights into their chemical properties. These studies are crucial for understanding the behavior of these compounds in various chemical environments and their potential applications in medicinal chemistry (Keskinen et al., 1977).

Radical Generation in Organic Chemistry

Research on the use of tris(trimethylsilyl)silane (TTMSS) for generating carbon-centered radicals from 1,3-oxathiolane derivatives highlights the compound's role in advanced organic synthesis techniques. This process involves selective cleavage of the carbon-sulfur bond, demonstrating the versatility of 1,3-oxathiolane-5-ones in radical chemistry (Arya et al., 1991).

Green Chemistry Approaches

The use of 1,3-oxathiolan-5-one in green chemistry has been exemplified by its catalytic synthesis using bentonitic earth. This method highlights the potential of 1,3-oxathiolan-5-ones in sustainable and environmentally friendly chemical processes (Vargas et al., 1998).

Safety And Hazards

Safety data indicates that exposure to 2,2,4-Trimethyl-1,3-oxathiolan-5-one should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

2,2,4-trimethyl-1,3-oxathiolan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOVXXLMWUHZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(S1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519194
Record name 2,2,4-Trimethyl-1,3-oxathiolan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,3-oxathiolan-5-one

CAS RN

60822-65-3
Record name 2,2,4-Trimethyl-1,3-oxathiolan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM McIntosh, P Mishra, MA Siddiqui - The Journal of Organic …, 1984 - ACS Publications
Reactions of 2, 2, 4-trimethyl-1, 3-oxathiolan-5-one (lb) withalkyl halides in the presence of LDA and HMPA give alkylation products only with veryreactive halides. In contest, 2, 2-…
Number of citations: 11 pubs.acs.org
SF Sellers, WR Dolbier Jr, H Koroniak… - The Journal of Organic …, 1984 - ACS Publications
The synthesis and thermal isomerization^ of 7, 7-difluorobicyclo [4.1. 0] hept-2-ene (1) and spiro [bicyclo-[4.1. 0] hept-2-ene-7, l'-cyclopropane](12) are described. 1 and 12 undergo …
Number of citations: 9 pubs.acs.org
RP Hof - 1995 - research.rug.nl
A unifying topic in this thesis is the development of routes to optically active compounds. The importance today of chiral--optically pure--compounds is evident. The phenomena of …
Number of citations: 1 research.rug.nl

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